molecular formula C19H18O6 B12851110 2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate

2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate

Cat. No.: B12851110
M. Wt: 342.3 g/mol
InChI Key: DJLJPRLCKVIPQC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate is a complex organic compound that belongs to the class of dioxines This compound is characterized by the presence of an ethoxyphenyl group, an oxoethyl group, and a dihydrobenzo dioxine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying enzyme interactions.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate is unique due to the presence of the ethoxyphenyl and oxoethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

[2-(4-ethoxyphenyl)-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate

InChI

InChI=1S/C19H18O6/c1-2-22-14-9-7-13(8-10-14)15(20)11-24-19(21)18-12-23-16-5-3-4-6-17(16)25-18/h3-10,18H,2,11-12H2,1H3

InChI Key

DJLJPRLCKVIPQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)COC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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